L-703,664 succinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

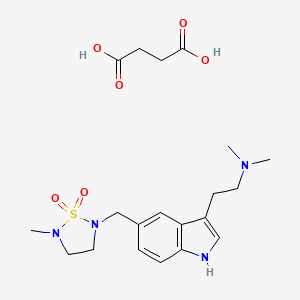

L-703,664 succinate is a selective 5-HT1D receptor agonist . It displays selectivity over other 5-HT receptor subtypes and other receptors . The chemical name of L-703,664 succinate is N, N -Dimethyl-5- [ (5-methyl-1,1-dioxodo-1,2,5-thiadiazolidin-2-yl)methyl]-1 H -indole-3-ethanamine succinate .

Molecular Structure Analysis

The molecular formula of L-703,664 succinate is C16H24N4O2S.C4H6O4 . The molecular weight is 454.54 . The InChI Key is WLXRLNXDMGIORD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

L-703,664 succinate is soluble to 50 mM in water and to 100 mM in DMSO .Wissenschaftliche Forschungsanwendungen

HSP70 Induction by Cyclosporine A in Cultured Rat Hepatocytes : This study focused on the effect of vitamin E succinate against cyclosporine A cytotoxicity in rat hepatocytes, particularly in relation to the induction of heat shock protein 70 (HSP70). It was found that vitamin E succinate significantly counteracted the effects of cyclosporine A, reducing intracellular peroxides and enhancing apoptosis (Andrés et al., 2000).

Improvement of Succinate Production in Corynebacterium glutamicum : This research developed metabolically engineered Corynebacterium glutamicum for high production of succinate. The study suggests that releasing end-product inhibition and increasing key metabolic flux is an effective strategy for enhancing succinate production (Chung et al., 2017).

Metabolic Engineering for Photosynthetic Production of Succinate : This study involved the engineering of the cyanobacterium Synechococcus elongatus PCC 7942 for the photosynthetic production of succinate. The engineered strain demonstrated the possibility of photoautotrophic succinate production, which holds promise for CO2 capture and utilization (Lan & Wei, 2016).

Biocompatibility of Bioresorbable Polymers : This research evaluated the biocompatibility of polymers such as poly(L-D, L-lactide) and poly(L-lactide-co-glycolide), which have applications in biomedical fields. The study found that these materials demonstrated satisfactory biocompatibility, with a focus on mitochondrial succinate dehydrogenase activity (Ignatius & Claes, 1996).

Succinate as a Metabolic Signal in Inflammation : This research highlights the role of succinate beyond metabolism, specifically as a signal in inflammation. It discusses the broadening role of succinate in cellular activation, including its stabilization of transcription factors and activation of dendritic cells (Mills & O’Neill, 2014).

Succinate in Tumorigenesis and Progression : This study explores the role of succinate in tumorigenesis, particularly its unexpected role as a carcinogenic initiator and inflammatory signal. It discusses succinate dehydrogenase gene mutations and the accumulation of succinate in various malignancies (Zhao et al., 2017).

Eigenschaften

IUPAC Name |

butanedioic acid;N,N-dimethyl-2-[5-[(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)methyl]-1H-indol-3-yl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2S.C4H6O4/c1-18(2)7-6-14-11-17-16-5-4-13(10-15(14)16)12-20-9-8-19(3)23(20,21)22;5-3(6)1-2-4(7)8/h4-5,10-11,17H,6-9,12H2,1-3H3;1-2H2,(H,5,6)(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXRLNXDMGIORD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(S1(=O)=O)CC2=CC3=C(C=C2)NC=C3CCN(C)C.C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-703,664 succinate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B599765.png)

![N-[2-amino-4-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B599779.png)

![(4'-Butyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B599783.png)